1-(3-Piperidinopropyl)piperazine

Description

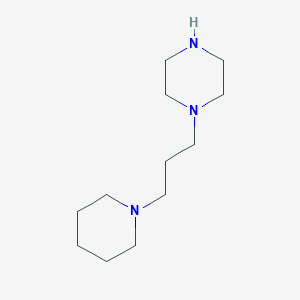

Structure

3D Structure

Properties

IUPAC Name |

1-(3-piperidin-1-ylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNQOMWDCRZFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371947 | |

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111594-93-5 | |

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111594-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Piperidinopropyl)piperazine

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-(3-Piperidinopropyl)piperazine, a disubstituted piperazine derivative of interest in medicinal chemistry and drug development. The synthesis of such molecules is crucial for the exploration of new chemical entities with potential therapeutic applications. Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to modulate biological activity and improve pharmacokinetic properties.[1][2][3] This document will detail a robust and accessible synthetic route, grounded in fundamental organic chemistry principles, and supported by established methodologies for analogous compounds. The primary focus will be on the N-alkylation of piperazine, a common and effective strategy for the synthesis of unsymmetrically substituted piperazines.[4]

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions, including antipsychotic, antihistaminic, and antianginal effects.[1][2] The two nitrogen atoms of the piperazine core offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The synthesis of unsymmetrically substituted piperazines, such as 1-(3-Piperidinopropyl)piperazine, is of particular importance as it allows for the introduction of distinct pharmacophoric elements, potentially leading to compounds with novel biological activities.

This guide will focus on a direct and efficient synthetic approach to 1-(3-Piperidinopropyl)piperazine, providing researchers and drug development professionals with a practical and scientifically sound methodology.

Proposed Primary Synthetic Pathway: N-Alkylation

The most straightforward and widely employed method for the synthesis of N-substituted piperazines is the direct alkylation of the piperazine ring with a suitable alkyl halide.[4] In the case of 1-(3-Piperidinopropyl)piperazine, this involves the reaction of piperazine with a 1-(3-halopropyl)piperidine, such as 1-(3-chloropropyl)piperidine. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of piperazine acts as the nucleophile.

The overall proposed synthetic transformation is depicted below:

Caption: Proposed N-alkylation pathway for the synthesis of 1-(3-Piperidinopropyl)piperazine.

Rationale for Pathway Selection

The N-alkylation approach is favored due to its simplicity, the ready availability of starting materials, and the generally high yields achievable under optimized conditions. The reaction proceeds via a well-understood SN2 mechanism. To favor mono-alkylation and minimize the formation of the undesired 1,4-disubstituted by-product, a molar excess of piperazine is typically employed. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the mono-substituted product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the N-alkylation of piperazines with alkyl halides.[5][6][7] Optimization of reaction conditions, such as temperature, reaction time, and the choice of base and solvent, may be necessary to achieve the highest yield and purity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Piperazine (anhydrous) | 110-85-0 | C₄H₁₀N₂ | Use a significant molar excess. |

| 1-(3-chloropropyl)piperidine | 5473-10-9 | C₈H₁₆ClN | The key alkylating agent. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Anhydrous, powdered. Acts as a base. |

| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | Anhydrous, as the reaction solvent. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | For extraction. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous, for drying. |

Reaction Setup and Procedure

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

"1-(3-Piperidinopropyl)piperazine" chemical properties and structure

An In-depth Technical Guide to 1-(3-Piperidinopropyl)piperazine: Chemical Properties, Structure, and Applications

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, structures incorporating piperazine and piperidine rings are particularly prominent due to their favorable physicochemical properties and versatile biological activities.[1][2] These six-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity, basicity, and the capacity for diverse substitutions, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][3]

This guide focuses on 1-(3-Piperidinopropyl)piperazine , a molecule that strategically combines both the piperidine and piperazine scaffolds via a flexible propyl linker. This unique arrangement presents multiple sites for chemical modification, making it a valuable building block and a versatile intermediate in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its core chemical properties, structure, and reactivity is essential for leveraging its full potential in the design of novel chemical entities. This document provides a comprehensive technical overview, synthesizing foundational data with practical insights into its characterization, synthesis, and application.

Chemical Identity and Molecular Structure

Accurate identification is the first step in any rigorous scientific investigation. 1-(3-Piperidinopropyl)piperazine is identified by a specific set of nomenclature and registry numbers that ensure unambiguous reference in literature and databases.

-

Primary Chemical Name: 1-(3-Piperidinopropyl)piperazine

-

Synonyms: 1-(3-Piperidin-1-ylpropyl)piperazine, Piperazine, 1-[3-(1-piperidinyl)propyl]-[4][5]

The structure consists of a piperidine ring and a piperazine ring connected by a three-carbon propyl chain. The piperidine nitrogen is tertiary, while the piperazine moiety contains one tertiary and one secondary amine, offering distinct points for chemical functionalization.

Caption: Molecular structure of 1-(3-Piperidinopropyl)piperazine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical and biological systems, influencing its solubility, stability, and suitability for specific applications. The data presented below are derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃ | [4][5] |

| Formula Weight | 211.35 | [4][5] |

| Boiling Point | 116-118 °C at 0.5 mmHg | [4][5] |

| Density (Predicted) | 0.955 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 9.71 ± 0.10 | [4][5] |

Spectroscopic Characterization Profile (Theoretical)

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of a chemical compound. While experimental data for this specific molecule is not widely published, a theoretical profile can be predicted based on the known behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons in similar chemical environments. Key signals would include:

-

Multiple overlapping multiplets in the range of ~1.4-1.8 ppm corresponding to the protons on the piperidine ring and the central CH₂ of the propyl linker.

-

Broad signals around ~2.3-2.8 ppm representing the protons on the piperazine ring and the CH₂ groups of the piperidine ring and propyl linker adjacent to nitrogen atoms.

-

A broad singlet corresponding to the N-H proton of the secondary amine in the piperazine ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon atom. Predicted chemical shifts would include:

-

Signals for the piperazine ring carbons typically appearing in the ~45-55 ppm range.

-

Signals for the piperidine ring carbons also in the ~25-60 ppm range.

-

Signals for the propyl linker carbons, with the carbon atoms adjacent to nitrogens being the most downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band is expected in the region of 3250-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretch: Strong, sharp bands between 2800-3000 cm⁻¹ are characteristic of the aliphatic C-H stretching vibrations from the piperidine, piperazine, and propyl groups.[6]

-

C-N Stretch: Aliphatic C-N stretching vibrations are expected to produce absorption bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 211.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-C bonds in the propyl linker and the characteristic fragmentation of the piperidine and piperazine rings. Common fragments for piperazine derivatives include the loss of a C₂H₄N fragment.[7] A prominent fragment would be expected from the cleavage of the bond between the first and second carbons of the propyl chain, leading to a piperidinomethyl cation.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(3-Piperidinopropyl)piperazine can be achieved through standard N-alkylation reactions. A common and efficient approach involves the reaction of piperazine with a suitable 3-piperidinopropyl electrophile, such as 1-(3-chloropropyl)piperidine. The secondary amine on piperazine is more nucleophilic and will preferentially react. To achieve mono-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled.

Caption: A general workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 1-(3-Piperidinopropyl)piperazine is dominated by the nucleophilic character of its three nitrogen atoms.

-

Piperazine Nitrogens: The piperazine moiety contains two distinct nitrogen atoms. The secondary amine (NH) is a primary site for reactions such as acylation, alkylation, sulfonation, and arylation. The tertiary amine can be quaternized with strong alkylating agents.

-

Piperidine Nitrogen: The tertiary nitrogen in the piperidine ring is also basic and can form salts with acids. It is generally less nucleophilic than the secondary amine of the piperazine ring due to steric hindrance.

-

Basicity: All three nitrogen atoms are basic and will readily react with acids to form ammonium salts, a property often exploited to improve the aqueous solubility of derivative compounds.

Role in Medicinal Chemistry and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide range of clinically successful drugs, including antipsychotics, antidepressants, and antihistamines.[1][8] Similarly, the piperidine moiety is a cornerstone of many pharmaceuticals and natural alkaloids.[2]

1-(3-Piperidinopropyl)piperazine serves as a versatile intermediate that combines these two important pharmacophores. Its utility lies in its ability to act as a molecular scaffold for building libraries of more complex molecules through functionalization of the reactive nitrogen atoms.

-

Scaffold for Drug Discovery: The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The presence of three basic nitrogen atoms allows for significant modulation of properties like solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Access to Diverse Chemical Space: By using this molecule as a starting point, researchers can rapidly synthesize derivatives with potential activity across various therapeutic areas, from central nervous system disorders to infectious diseases.[3][8]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the identity, purity, and quality of chemical compounds in a research and development setting.

Chromatographic Techniques

-

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a suitable technique for analyzing the purity of 1-(3-Piperidinopropyl)piperazine and related volatile derivatives.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and quantification of non-volatile or thermally labile compounds. Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths (~210 nm) would be necessary. For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[11]

Example Experimental Protocol: Purity Analysis by HPLC-UV

This protocol describes a self-validating system for routine purity assessment.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape for the basic amines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of a reference standard of 1-(3-Piperidinopropyl)piperazine and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).

-

Inject the sample solution.

-

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

Safety and Handling

According to available safety data, 1-(3-Piperidinopropyl)piperazine is classified as an irritant.[4] Proper laboratory safety protocols must be followed during its handling.

-

Hazard Statements:

-

Precautionary Measures:

-

P264: Wash hands and skin thoroughly after handling.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

This chemical should be handled in a well-ventilated fume hood. In case of exposure, seek immediate medical advice.

Conclusion

1-(3-Piperidinopropyl)piperazine is a structurally compelling molecule that merges two of medicinal chemistry's most important heterocyclic scaffolds. Its well-defined chemical identity, predictable physicochemical properties, and multiple reactive sites make it an exceptionally useful and versatile intermediate for chemical synthesis. For drug discovery professionals, this compound represents a valuable starting point for the development of novel molecular entities with the potential for a wide range of pharmacological activities. A thorough understanding of its properties, as outlined in this guide, is the foundation for its effective application in advancing pharmaceutical research.

References

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved January 8, 2026, from [Link]

-

The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine. (2026, January 1). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 8, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC. Retrieved January 8, 2026, from [Link]

-

Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed. Retrieved January 8, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved January 8, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Journal of Pharmaceutical and Allied Sciences. Retrieved January 8, 2026, from [Link]

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 8, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 8, 2026, from [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

GC determination of substituted piperazines in pharmaceutical drug substances. (n.d.). Trade Science Inc. Retrieved January 8, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 8, 2026, from [Link]

-

Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). PubMed. Retrieved January 8, 2026, from [Link]

-

Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark. Retrieved January 8, 2026, from [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Piperidinopropyl)piperazine | 111594-93-5 [amp.chemicalbook.com]

- 5. 111594-93-5 CAS MSDS (1-(3-Piperidinopropyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hakon-art.com [hakon-art.com]

- 10. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to 1-(3-Piperidinopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(3-Piperidinopropyl)piperazine, a chemical compound of interest in various scientific domains. This document will cover its fundamental chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties

1-(3-Piperidinopropyl)piperazine is a diamine derivative characterized by the presence of both a piperidine and a piperazine ring, linked by a propyl chain.

| Property | Value | Source |

| CAS Number | 111594-93-5 | [1][2] |

| Molecular Formula | C12H25N3 | [1][2] |

| Molecular Weight | 211.35 g/mol | [1][2][3] |

| Boiling Point | 116-118 °C at 0.5 mmHg | [1][2] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 9.71 ± 0.10 (Predicted) | [1][2] |

Synthesis and Structural Elucidation

The synthesis of 1-(3-Piperidinopropyl)piperazine can be achieved through various organic synthesis routes. A common approach involves the nucleophilic substitution reaction between a piperidine-containing alkyl halide and piperazine.

A potential synthetic workflow is outlined below:

Caption: A generalized two-step synthesis of 1-(3-Piperidinopropyl)piperazine.

Step-by-Step Methodology:

-

Step 1: Synthesis of 1-(3-Halopropyl)piperidine.

-

In a suitable solvent, such as acetonitrile or dimethylformamide (DMF), piperidine is reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane).

-

A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction.

-

The reaction mixture is stirred, often with heating, to drive the reaction to completion.

-

The resulting intermediate, 1-(3-halopropyl)piperidine, is then isolated and purified, for example, through distillation or chromatography.

-

-

Step 2: Synthesis of 1-(3-Piperidinopropyl)piperazine.

-

The purified 1-(3-halopropyl)piperidine is reacted with piperazine in a suitable solvent.

-

Similar to the first step, a base is used to scavenge the acid byproduct.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography or gas chromatography).

-

Upon completion, the final product, 1-(3-Piperidinopropyl)piperazine, is isolated and purified using standard techniques such as extraction, distillation, or crystallization.

-

Potential Applications in Research and Development

While specific, large-scale applications of 1-(3-Piperidinopropyl)piperazine are not extensively documented in publicly available literature, its chemical structure suggests potential utility in several areas of research and development:

-

Scaffold for Drug Discovery: The presence of two basic nitrogen atoms and a flexible linker makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. The piperazine moiety is a common pharmacophore found in many approved drugs, including antipsychotics and antihistamines. The piperidine ring is also a prevalent feature in many biologically active molecules.

-

Ligand for Metal Complexes: The nitrogen atoms in the piperidine and piperazine rings can act as ligands, coordinating with metal ions to form metal complexes. These complexes could be investigated for catalytic activity or as imaging agents.

-

Building Block in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules. The secondary amine in the piperazine ring can be further functionalized to introduce additional chemical diversity.

Safety and Handling

Based on available safety data, 1-(3-Piperidinopropyl)piperazine should be handled with care in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A logical workflow for handling this chemical is depicted below:

Caption: A standard workflow for the safe handling of laboratory chemicals.

Conclusion

1-(3-Piperidinopropyl)piperazine is a chemical compound with well-defined physical and chemical properties. Its structure, containing both piperidine and piperazine moieties, makes it a subject of interest for synthetic chemists and drug discovery professionals. While its direct applications are not widely established, its potential as a scaffold and building block in the development of new chemical entities is significant. Adherence to proper safety protocols is essential when handling this compound to mitigate potential hazards.

References

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Piperidinopropyl)piperazine

Foreword: Charting the Unexplored Pharmacological Landscape

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of pharmacology, this guide serves as a comprehensive exploration into the potential mechanism of action of the novel compound, 1-(3-Piperidinopropyl)piperazine. In the absence of direct empirical data for this specific molecule, we embark on a scientifically-grounded journey of hypothesis and deduction. By dissecting its constituent pharmacophores—the well-characterized piperidine and piperazine moieties—and drawing upon a wealth of structure-activity relationship (SAR) data from analogous compounds, we will construct a robust framework for its likely biological targets and downstream effects. This document is designed not as a definitive statement, but as a launching pad for rigorous experimental investigation, providing not only a theoretical foundation but also the practical workflows necessary to elucidate the true pharmacological identity of 1-(3-Piperidinopropyl)piperazine.

Introduction to 1-(3-Piperidinopropyl)piperazine: A Molecule of Bipartite Pharmacological Heritage

1-(3-Piperidinopropyl)piperazine is a synthetic compound featuring two key heterocyclic scaffolds: a piperidine ring and a piperazine ring, tethered by a flexible propyl linker. The piperazine moiety is a ubiquitous structural element in a vast array of FDA-approved drugs, renowned for its ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1][2][3] Similarly, the piperidine alkaloid framework is a cornerstone of numerous natural and synthetic compounds with significant physiological effects.[4][5] The combination of these two pharmacologically privileged structures in a single molecule suggests a high probability of significant biological activity. This guide will delve into the most probable mechanisms of action for 1-(3-Piperidinopropyl)piperazine, focusing on its potential interactions with key CNS receptors.

The Core Pharmacophores: A Duality of Function

The predictive pharmacology of 1-(3-Piperidinopropyl)piperazine is rooted in the well-established profiles of its two core components.

-

The Piperazine Moiety: This six-membered ring with two opposing nitrogen atoms is a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[6][7] The presence of the two nitrogen atoms allows for substitutions that can fine-tune the compound's affinity and selectivity for various receptors, particularly G-protein coupled receptors (GPCRs).[8]

-

The Piperidine Moiety: As a fundamental structure in many alkaloids, the piperidine ring is a key component of numerous neuroactive compounds.[4] Notably, it is a critical structural element for ligands targeting histamine H3 and sigma-1 receptors, often conferring high affinity and selectivity.[9][10][11] The conformational flexibility of the piperidine ring allows it to adopt optimal orientations for binding to the active sites of these receptors.

The propyl linker connecting these two moieties provides the necessary rotational freedom for the pharmacophores to engage with their respective binding pockets, potentially allowing for simultaneous interaction with multiple receptor sites or dual-target activity.

Hypothesized Mechanisms of Action: A Multi-Target Profile

Based on its structural characteristics and the extensive literature on related compounds, 1-(3-Piperidinopropyl)piperazine is hypothesized to exert its effects through one or more of the following mechanisms:

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.[11] Antagonists of the H3R are of significant interest for the treatment of cognitive disorders and other neurological conditions.[12] The piperidine moiety is a well-established pharmacophore for H3R antagonism.[9][13] It is plausible that the piperidine ring of 1-(3-Piperidinopropyl)piperazine serves as the primary interacting element with the H3R, while the piperazine portion may contribute to modulating the compound's overall physicochemical properties and affinity.

Sigma-1 Receptor Modulation

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways.[9][14] Ligands of the σ1 receptor are being investigated for their potential therapeutic effects in pain, neurodegenerative diseases, and psychiatric disorders.[15] Crucially, a number of compounds containing a piperidine or piperazine scaffold have been identified as high-affinity σ1 receptor ligands.[10][16] The presence of both moieties in 1-(3-Piperidinopropyl)piperazine makes it a strong candidate for a σ1 receptor modulator.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[17] Both piperazine and piperidine derivatives have been shown to modulate GABA-A receptor function, acting as either positive or negative allosteric modulators.[18][19][20][21] The nature of this interaction is highly dependent on the specific substitutions on the heterocyclic rings. Therefore, it is conceivable that 1-(3-Piperidinopropyl)piperazine could influence GABAergic neurotransmission.

Dopamine and Serotonin Receptor Interactions

A vast number of CNS-active drugs containing the piperazine scaffold, particularly the phenylpiperazines, exert their therapeutic effects by interacting with dopamine and serotonin receptors.[2][6] These interactions are central to the treatment of psychosis, depression, and anxiety.[22][23][24] While 1-(3-Piperidinopropyl)piperazine lacks an aryl substituent directly on the piperazine ring, the overall structural similarity to known dopaminergic and serotonergic ligands warrants investigation into its potential to modulate these critical monoamine systems.

Proposed Signaling Pathways

To visualize the potential downstream consequences of receptor engagement by 1-(3-Piperidinopropyl)piperazine, the following signaling pathways are proposed:

Caption: Hypothesized Sigma-1 receptor modulation pathway.

Experimental Workflows for Mechanism Elucidation

To empirically validate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity of 1-(3-Piperidinopropyl)piperazine for the hypothesized receptor targets.

Methodology: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the human recombinant receptor of interest (e.g., H3R, σ1R, D2R, 5-HT1AR).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Tiotidine for H3R, [3H]-(+)-Pentazocine for σ1R).

-

Add increasing concentrations of 1-(3-Piperidinopropyl)piperazine (the competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine whether 1-(3-Piperidinopropyl)piperazine acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.

Methodology: cAMP Assay for G-protein Coupled Receptors (e.g., H3R)

-

Cell Culture:

-

Use cells expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO-K1 cells expressing H3R).

-

-

Assay Protocol (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of 1-(3-Piperidinopropyl)piperazine.

-

Stimulate the cells with a known agonist of the receptor (e.g., histamine for H3R) at a concentration that elicits a submaximal response (EC80).

-

Incubate for a sufficient time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of 1-(3-Piperidinopropyl)piperazine.

-

Determine the IC50 value for the inhibition of the agonist-induced response.

-

A rightward shift in the agonist dose-response curve in the presence of the compound indicates competitive antagonism.

-

In Vivo Behavioral Models

Objective: To assess the physiological and behavioral effects of 1-(3-Piperidinopropyl)piperazine in a living organism, providing insights into its potential therapeutic applications.

Methodology: Mouse Model of Nociception (for σ1R modulation)

-

Animal Acclimation:

-

House male C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

-

Drug Administration:

-

Administer 1-(3-Piperidinopropyl)piperazine via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Include a vehicle control group and a positive control group (e.g., a known σ1R antagonist).

-

-

Formalin Test:

-

30 minutes after drug administration, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

-

Immediately place the mouse in an observation chamber and record the amount of time spent licking or biting the injected paw for a period of 60 minutes.

-

The test has two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

-

-

Data Analysis:

-

Compare the paw licking/biting time between the different treatment groups.

-

A significant reduction in the late phase response suggests an anti-inflammatory or anti-nociceptive effect, consistent with σ1R antagonism.

-

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from these experiments will provide a comprehensive pharmacological profile of 1-(3-Piperidinopropyl)piperazine.

| Experimental Data | Interpretation |

| Low Ki values in H3R binding assays | High affinity for the histamine H3 receptor. |

| Rightward shift in histamine dose-response in cAMP assays | Competitive antagonism at the H3R. |

| High affinity for σ1R in binding assays | Potent ligand for the sigma-1 receptor. |

| Reduction of formalin-induced nociception in mice | Potential analgesic properties, possibly mediated by σ1R antagonism. |

| Modulation of GABA-evoked currents in electrophysiology | Positive or negative allosteric modulator of the GABA-A receptor. |

These findings will not only elucidate the mechanism of action of this specific compound but also contribute to a broader understanding of the SAR for piperazine-piperidine hybrids. For instance, comparing the activity of 1-(3-Piperidinopropyl)piperazine with analogues that have different linker lengths or substitutions on the heterocyclic rings will reveal key structural requirements for affinity and selectivity at each target.

Conclusion: A Roadmap for Discovery

While the precise mechanism of action of 1-(3-Piperidinopropyl)piperazine remains to be definitively established, this guide provides a robust, evidence-based framework for its putative pharmacological profile. The convergence of structural motifs from well-known CNS-active drug classes strongly suggests that this compound is likely a multi-target ligand with the potential to modulate histaminergic, sigma, GABAergic, and monoaminergic systems. The experimental workflows detailed herein offer a clear and logical path for researchers to systematically investigate these hypotheses. The elucidation of the mechanism of action of 1-(3-Piperidinopropyl)piperazine will not only unveil the therapeutic potential of this novel molecule but will also enrich our understanding of the intricate interplay between chemical structure and biological function in the pursuit of new medicines for neurological and psychiatric disorders.

References

-

Łażewska, D., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Galdino-Pitta, M. R., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 30(7), 1335-1346. [Link]

-

Ma, L., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(25), 5035-5044. [Link]

-

Galdino-Pitta, M. R., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 30(7), 1335-1346. [Link]

-

Szelenberger, R., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(11), 3328. [Link]

-

van der Hart, M. C., et al. (2019). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Neurotoxicology and Teratology, 73, 46-54. [Link]

-

Squires, R. F., & Saederup, E. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical Research, 18(7), 787-793. [Link]

-

Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

Łażewska, D., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Łażewska, D., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Szałach, A., & Surtel, W. (2021). Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives. Current Medicinal Chemistry, 28(27), 5526-5549. [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. [Link]

-

Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836. [Link]

-

D'cunha, R., et al. (2020). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy & Behavior, 103(Pt A), 106849. [Link]

-

Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]

-

Hashimoto, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

-

Łażewska, D., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]

-

ResearchGate. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-325. [Link]

-

Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654-662. [Link]

-

ResearchGate. (n.d.). The actions of piperidine alkaloids at fetal muscle-type and autonomic-type nicotinic acetylcholine receptors. [Link]

-

Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

-

Al-Harrasi, A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(19), 6773. [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

-

Shingare, M. S., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 1-6. [Link]

-

Wasowski, C., & Marder, M. (2021). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 26(16), 4941. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. adanipharma.net [adanipharma.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]

- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 16. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(3-Piperidinopropyl)piperazine: A Technical Guide for Preclinical Investigation

Foreword: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a testament to the power of privileged structures in drug discovery.[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to enhanced aqueous solubility and oral bioavailability of drug candidates.[3] This versatile scaffold is a key component in a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, from anticancer and antimicrobial to central nervous system (CNS) agents.[2][4][5] This guide focuses on a specific, yet underexplored derivative, 1-(3-Piperidinopropyl)piperazine , and aims to provide a comprehensive roadmap for elucidating its potential biological activities. By leveraging the known pharmacology of related piperazine and piperidine-containing molecules, we will outline a logical, data-driven approach to its preclinical evaluation.

Molecular Architecture and Synthetic Strategy

The structure of 1-(3-Piperidinopropyl)piperazine combines two key pharmacophores: a piperazine ring and a piperidine ring, connected by a flexible propyl linker. This combination suggests a potential for dual or synergistic interactions with biological targets. The synthesis of such monosubstituted piperazines can be approached through several established protocols.[6] A common and efficient method involves the reaction of piperazine with a suitable alkylating agent.

Proposed Synthetic Workflow

A plausible and scalable synthesis of 1-(3-Piperidinopropyl)piperazine is outlined below. This approach ensures high yield and purity, which are critical for subsequent biological assays. A one-pot, one-step synthetic procedure offers an efficient route to a variety of monosubstituted piperazine derivatives.[7]

Caption: Proposed synthetic workflow for 1-(3-Piperidinopropyl)piperazine.

Potential Biological Activities: An Evidence-Based Exploration

The broad therapeutic utility of piperazine derivatives suggests several promising avenues for investigation for 1-(3-Piperidinopropyl)piperazine.[8][9]

Antimicrobial Potential

Numerous studies have demonstrated the potent antibacterial and antifungal properties of piperazine-containing compounds.[1][10][11][12] These derivatives have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][13] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[14]

Anticancer Activity

The piperazine scaffold is a key feature in several approved anticancer drugs.[2] Derivatives have been shown to exhibit significant cytotoxic activity against a variety of human cancer cell lines.[15][16] The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor proliferation.[15][17]

Central Nervous System (CNS) Modulation

Piperazine derivatives are well-represented in the realm of neuropharmacology, with applications as antipsychotic, antidepressant, and anxiolytic agents.[5] Many of these compounds act on monoamine pathways, modulating the activity of neurotransmitters such as serotonin (5-HT) and dopamine.[5][18] The structural similarity of 1-(3-Piperidinopropyl)piperazine to known CNS-active compounds makes this a compelling area for investigation.

Experimental Protocols for Biological Evaluation

To systematically evaluate the potential biological activities of 1-(3-Piperidinopropyl)piperazine, a series of validated in vitro assays are recommended.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve 1-(3-Piperidinopropyl)piperazine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay evaluates the anticancer potential of the compound by measuring its effect on the growth of human cancer cell lines.[15]

Step-by-Step Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(3-Piperidinopropyl)piperazine for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Dye Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.

Hypothetical Anticancer Signaling Pathway

Many piperazine derivatives exert their anticancer effects by inducing apoptosis.[15] A plausible signaling cascade that could be triggered by 1-(3-Piperidinopropyl)piperazine is depicted below.

Caption: Hypothetical extrinsic apoptosis pathway induced by the compound.

Data Presentation and Interpretation

The data generated from the proposed assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Microorganism | 1-(3-Piperidinopropyl)piperazine | Ciprofloxacin | Fluconazole |

| S. aureus (Gram +) | 16 | 1 | - |

| E. coli (Gram -) | 32 | 0.5 | - |

| C. albicans (Fungus) | 8 | - | 2 |

Table 2: Hypothetical Anticancer Activity (GI50 in µM)

| Cell Line | Tissue of Origin | 1-(3-Piperidinopropyl)piperazine | Doxorubicin |

| MCF-7 | Breast | 5.2 | 0.8 |

| HCT-116 | Colon | 8.9 | 1.1 |

| A549 | Lung | 12.5 | 1.5 |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of 1-(3-Piperidinopropyl)piperazine. Based on the extensive literature on related compounds, there is a strong rationale for exploring its potential antimicrobial, anticancer, and CNS-modulating activities. The outlined experimental protocols offer a robust starting point for generating reliable preclinical data. Positive results in these initial in vitro screens would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and preliminary ADME/Tox profiling. The versatile nature of the piperazine scaffold suggests that 1-(3-Piperidinopropyl)piperazine could be a promising lead for the development of novel therapeutics.

References

-

Rajeev Kharb et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6):2470-2488. Available at: [Link]

-

(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUHOM. Available at: [Link]

-

Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]

-

(2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Journal of Pharmacy and Technology. Available at: [Link]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Available at: [Link]

-

(2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Kavková, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

-

Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

-

Faizan, S., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

-

(2026). The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Adhikari, A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Razaghi, A., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity. Available at: [Link]

-

Kiss, L., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

-

Patel, M. B., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research. Available at: [Link]

-

(n.d.). Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

Jalageri, M. B., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Nagaraju, V., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. Available at: [Link]

-

Ghorpade, S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available at: [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Reddy, G. V. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Christensen, S. B., et al. (2009). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Planta Medica. Available at: [Link]

-

Dziemidowicz-Borys, M., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. apjhs.com [apjhs.com]

- 11. researchgate.net [researchgate.net]

- 12. ijbpas.com [ijbpas.com]

- 13. ijcmas.com [ijcmas.com]

- 14. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Piperidinopropyl-Piperazine Derivatives: A Technical Guide to In Vitro and In Vivo Evaluation

Introduction

The confluence of piperidine and piperazine rings within a single molecular entity presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system (CNS). The inherent properties of these two heterocycles—piperazine's frequent role as a privileged structure in CNS-active drugs and piperidine's presence in numerous natural alkaloids and synthetic pharmaceuticals—offer a rich chemical space for exploring complex pharmacological interactions. This technical guide provides an in-depth examination of the in vitro and in vivo studies of a specific class of these compounds: 1-(3-piperidinopropyl)piperazine derivatives. Due to a scarcity of published data on the unsubstituted parent compound, this guide will focus on a well-characterized series of benzoxazole-piperidine/piperazine derivatives that have been evaluated as potential multi-target antipsychotics. This allows for a detailed exploration of the scientific rationale and methodologies employed in the preclinical assessment of such compounds.

The primary therapeutic rationale for investigating these derivatives lies in their potential to modulate multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia and other psychotic disorders. Specifically, this guide will delve into their interactions with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, key targets for both typical and atypical antipsychotic agents. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.

I. In Vitro Pharmacological Characterization

The initial phase in the evaluation of any novel CNS compound involves a thorough in vitro characterization to determine its binding affinity, functional activity, and selectivity for relevant biological targets. This section outlines the key in vitro assays employed in the study of piperidinopropyl-piperazine derivatives.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a cornerstone of pharmacological research, providing quantitative data on the affinity of a compound for a specific receptor. The principle of this technique is competitive binding, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

Experimental Protocol: Radioligand Binding Assay for D2, 5-HT1A, and 5-HT2A Receptors

-

Preparation of Cell Membranes:

-

Cell lines stably expressing the human recombinant dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors are cultured and harvested.

-

The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford method.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled antagonist (e.g., haloperidol for D2, WAY-100635 for 5-HT1A, ketanserin for 5-HT2A).

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, separating the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The affinity of the test compound for the receptor (Ki value) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Representative In Vitro Binding Affinities (Ki, nM) of Benzoxazole-Piperidine/Piperazine Derivatives [1][2]

| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |

| Reference (Risperidone) | 3.1 | 190 | 0.4 |

| Derivative 1 | 5.2 | 15.8 | 1.1 |

| Derivative 2 | 2.8 | 8.9 | 0.7 |

| Derivative 3 | 10.5 | 25.1 | 2.3 |

Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in published studies.[1][2]

Functional Assays: Elucidating Agonist, Antagonist, or Inverse Agonist Activity

While binding assays reveal affinity, they do not provide information about the functional consequences of this binding. Functional assays are therefore essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., [35S]GTPγS Binding Assay)

-

Membrane Preparation:

-

Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

-

-

GTPγS Binding Reaction:

-

The membranes are incubated in an assay buffer containing GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

For antagonist activity determination, the assay is performed in the presence of a known agonist.

-

The reaction is initiated by the addition of the membranes and incubated at 30°C.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins (and thus retained on the filter) is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Agonist activity is determined by the concentration-dependent increase in [35S]GTPγS binding, from which the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are calculated.

-

Antagonist activity is determined by the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding, from which the IC50 and subsequently the Kb (equilibrium dissociation constant for the antagonist) can be calculated.

-

Diagram 1: In Vitro Characterization Workflow

Caption: Workflow for in vitro pharmacological profiling.

II. In Vivo Pharmacological Evaluation

Following promising in vitro results, in vivo studies are conducted to assess the compound's effects in a living organism. These studies provide crucial information on the compound's efficacy, safety, and pharmacokinetic profile.

Animal Models of Antipsychotic Activity

Several animal models are used to predict the antipsychotic efficacy of a test compound. These models are designed to mimic certain aspects of psychosis.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This model is a classic screen for dopamine D2 receptor antagonism. Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which can be blocked by D2 antagonists.

-

Animal Acclimation and Dosing:

-

Male mice are acclimated to the testing environment.

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

-

Induction of Climbing Behavior:

-

After a predetermined pretreatment time, the mice are injected with apomorphine (e.g., 1.0 mg/kg, s.c.).

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, the mice are placed in individual wire mesh cages.

-

Climbing behavior is scored at regular intervals (e.g., every 5 minutes for 30 minutes) by a trained observer blinded to the treatment groups. A common scoring system is: 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = three or four paws on the wall.

-

-

Data Analysis:

-

The total climbing score for each mouse is calculated.

-

The data are analyzed using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose at which the test compound significantly reduces apomorphine-induced climbing.

-

Experimental Protocol: DOI-Induced Head-Twitch Response in Mice

This model is used to assess 5-HT2A receptor antagonism. The 5-HT2A agonist, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), induces a characteristic head-twitch response in mice, which can be blocked by 5-HT2A antagonists.

-

Animal Acclimation and Dosing:

-

Male mice are acclimated to the testing environment.

-